molecular formula C9H8ClNO B13680975 4-Chloro-5-methylindolin-2-one

4-Chloro-5-methylindolin-2-one

Cat. No.: B13680975
M. Wt: 181.62 g/mol
InChI Key: PFXOURUQNDVNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methylindolin-2-one is a halogenated indolinone derivative with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . The compound features a chloro substituent at the 4-position and a methyl group at the 5-position of the indole ring. It is typically stored at 2–8°C, though its CAS number, boiling point, and hazard data remain unspecified in available literature . Indolinones are recognized for their structural versatility in medicinal chemistry, often serving as precursors or intermediates for bioactive molecules.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-5-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8ClNO/c1-5-2-3-7-6(9(5)10)4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12)

InChI Key

PFXOURUQNDVNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-5-methylindolin-2-one typically involves several steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol . Industrial production methods often utilize these synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Chloro-5-methylindolin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylindolin-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific derivative and its application. Molecular docking studies have shown that certain derivatives can bind to target proteins, disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-chloro-5-methylindolin-2-one and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Features Reference
This compound C₉H₈ClNO 181.62 4-Cl, 5-CH₃ Basic indolinone scaffold; storage at 2–8°C
4,7-Dichloroindoline-2,3-dione C₈H₃Cl₂NO₂ 218.02 4-Cl, 7-Cl, 2,3-dione Dione functionality enhances electrophilicity; higher halogen content
5-Chloro-1-methylindoline-2,3-dione C₉H₆ClNO₂ 195.60 5-Cl, 1-CH₃, 2,3-dione Methyl at N1 position may influence steric interactions
5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one C₁₅H₈Br₂ClNO₂ 429.49 3-(3,5-dibromo-4-hydroxybenzylidene), 5-Cl Extended conjugation with brominated aromatic ring; potential for H-bonding
5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one C₁₃H₈ClNOS 269.73 3-(thiophen-2-ylmethylene), 5-Cl Thiophene moiety introduces sulfur-based electronic effects
6-Chloro-5-(2-chloroethyl)indolin-2-one C₁₀H₈Cl₂NO 244.09 6-Cl, 5-(CH₂CH₂Cl) Chloroethyl chain may enhance lipophilicity or toxicity

Physicochemical and Stability Considerations

  • Solubility and Stability : The methyl group in this compound likely enhances lipophilicity compared to hydroxyl- or dione-substituted analogs (e.g., ).
  • Thermal Stability: Halogenated indolinones generally exhibit moderate thermal stability, though brominated derivatives () may decompose at lower temperatures due to weaker C-Br bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.